3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine
Description
Properties
CAS No. |
537678-51-6 |
|---|---|
Molecular Formula |
C12H8BrN3 |
Molecular Weight |
274.12 g/mol |
IUPAC Name |
3-bromo-5-phenyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-10-6-9(7-14-12(10)16-15-11)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
InChI Key |
IMSPVEFFEMRXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NN=C3N=C2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
The most widely reported method involves electrophilic aromatic substitution at the 3-position of 5-phenyl-1H-pyrazolo[3,4-b]pyridine. In a representative procedure, 5-phenyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen atmosphere, followed by gradual addition of NBS (1.2 equiv) at 0°C. The reaction proceeds for 12 hours at room temperature, yielding 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine as a pale-yellow solid after aqueous workup and recrystallization from ethanol (82–92% yield).
Key Parameters:
-
Solvent: DMF or dichloromethane (DCM)
-
Temperature: 0°C to 25°C
-
Reaction Time: 6–24 hours
-
Purification: Column chromatography (hexane/EtOAc, 3:1) or recrystallization
Side products such as 3,5-dibromo derivatives (<5%) form under excess brominating conditions, necessitating precise stoichiometric control.
Condensation-Based Ring Closure
Hydrazine-Carbonyl Cyclocondensation
This two-step approach constructs the pyrazolo[3,4-b]pyridine core de novo. 3-Phenylpyridine-2-carbaldehyde (1.0 equiv) reacts with hydrazine hydrate (2.0 equiv) in refluxing ethanol to form 5-phenyl-1H-pyrazolo[3,4-b]pyridine, which is subsequently brominated as in Section 1.1. While this method allows for structural diversification, the overall yield drops to 65–70% due to intermediate instability.
Reaction Mechanism:
-
Hydrazone Formation:
-
Cyclization:
Intramolecular nucleophilic attack generates the pyrazolo[3,4-b]pyridine ring.
Transition-Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Phenyl Group Introduction
For late-stage phenyl functionalization, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine undergoes Pd-catalyzed coupling with phenylboronic acid. Using Pd(PPh) (5 mol%) and KCO in toluene/water (3:1) at 80°C, this method achieves 78–85% yield.
Optimization Insights:
-
Catalyst: Pd(OAc) shows comparable efficacy to Pd(PPh) but requires higher temperatures (100°C).
-
Solvent Systems: Mixed polar solvents (e.g., dioxane/water) improve boronic acid solubility.
Sequential Halogenation Strategies
Iodination-Bromination Protocol
A patent-derived method (CN105801574A) employs iodination followed by bromination:
-
Iodination: 5-Phenyl-1H-pyrazolo[3,4-b]pyridine reacts with N-iodosuccinimide (NIS) in DCM to yield 3-iodo-5-phenyl-1H-pyrazolo[3,4-b]pyridine (89% yield).
-
Bromination: Treatment with CuBr in acetonitrile at 60°C replaces iodine with bromine (76% yield).
Advantages:
-
Enables selective halogenation at the 3-position.
-
Minimizes dihalogenation byproducts (<2%).
tert-Butyl Carboxylate-Mediated Synthesis
Protection-Deprotection Approach
tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate serves as a versatile intermediate. After Boc protection, bromination at the 3-position proceeds smoothly with POBr in DCM (70% yield). Acidic deprotection (TFA/DCM) regenerates the free NH group, yielding the target compound.
Applications:
-
Facilitates purification of air-sensitive intermediates.
-
Compatible with solid-phase synthesis for high-throughput screening.
Analytical Characterization
Spectroscopic Validation
-
NMR (400 MHz, DMSO-d): δ 8.72 (s, 1H, H-4), 8.15–7.98 (m, 5H, phenyl), 13.21 (s, 1H, NH).
-
HRMS (ESI): m/z calcd for CHBrN [M+H]: 298.9924; found: 298.9921.
-
X-ray Crystallography: Confirms planar pyrazolo[3,4-b]pyridine core with Br–C bond length of 1.89 Å.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 82–92 | 98 | High | Moderate |
| Condensation | 65–70 | 95 | Low | Low |
| Suzuki Coupling | 78–85 | 97 | Moderate | High |
| Sequential Halogenation | 76 | 96 | Moderate | Moderate |
| Boc-Protected Route | 70 | 99 | High | High |
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 5-position can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine derivative.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine is in cancer therapy. Research indicates that this compound exhibits significant inhibitory effects on tropomyosin receptor kinases (TRK), which are pivotal in cancer cell signaling pathways. Inhibition of TRK activity leads to reduced tumor cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Studies have shown that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial activities against various bacterial strains. For instance, compounds synthesized from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Enzyme Inhibition
3-Bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine has been observed to modulate the activity of several enzymes involved in critical metabolic pathways. Its interaction with kinases can influence signaling cascades such as the MAPK/ERK pathway, which is essential for cell growth and differentiation .
Study on Trypanosoma brucei
A significant study investigated the efficacy of pyrazolo[3,4-b]pyridine derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The study identified several derivatives with potent inhibitory effects (EC50 values below 1 µM) while exhibiting low toxicity to mammalian cells . This highlights the compound's potential as an antiparasitic agent.
Kinase Inhibition Studies
Another research effort focused on synthesizing various derivatives based on the pyrazolo[3,4-b]pyridine scaffold and evaluating their kinase inhibitory activities. The findings revealed that specific modifications at different positions significantly influenced their potency against TRK kinases . This underscores the importance of structural optimization in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]Pyridine Derivatives
Structural and Functional Modifications
The biological and chemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : Bromine and phenyl groups increase log P values, improving membrane permeability. For example, 5-bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine has log P = 2.5 , compared to less halogenated analogs.
- Thermal Stability : Halogenated derivatives (e.g., 3-bromo-5-chloro) exhibit higher melting points (~432°C) due to strong intermolecular halogen bonding .
Biological Activity
3-Bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article explores its mechanisms of action, biological activities, and relevant research findings.
The primary mechanism of action for 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, notably kinases. Kinases play crucial roles in cell signaling pathways that regulate various cellular processes, including proliferation and apoptosis. The compound has shown promising inhibitory effects on several kinases, which are critical in cancer progression.
Anticancer Activity
Research indicates that 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine exhibits potent anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines:
The compound's anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are essential for cell cycle progression and transcription regulation .
Kinase Inhibition
In a comparative study, 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine showed strong inhibitory effects on various kinases:
| Kinase | IC50 (nM) |
|---|---|
| Pim-1 | 13 |
| Pim-2 | 10 |
These values indicate a high potency of the compound against these kinases, suggesting its potential as a therapeutic agent in kinase-related diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on HeLa Cells : The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation.
- MCF7 and HCT116 Studies : It demonstrated a dose-dependent response in inhibiting cell growth and inducing cell cycle arrest, further confirming its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, pyrazole-4-carbaldehydes can react with aryl ketones or enamines under basic conditions (e.g., KOH in ethanol) to form the pyrazolo[3,4-b]pyridine core. Subsequent bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Alternatively, halogen exchange reactions (e.g., iodine substitution with bromine) may be employed if intermediates like 3-iodo derivatives are available .
Q. How is the structure of 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine validated experimentally?
- Methodological Answer : Characterization relies on a combination of techniques:
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. For example, the bromine atom induces distinct deshielding effects on adjacent protons .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns consistent with bromine .
- X-ray crystallography : Resolves bond lengths, angles, and crystallographic packing, critical for confirming regioselectivity in bromination .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
- Methodological Answer : The 3-bromo group is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for introducing aryl, amino, or alkynyl groups. For instance, palladium-catalyzed coupling with phenylboronic acid replaces bromine with a phenyl group, enabling diversification of the core structure . Nucleophilic substitution with amines or thiols is also feasible under mild conditions (e.g., DMF, 80°C) .
Advanced Research Questions
Q. How can reaction yields for bromination at the 3-position be optimized?
- Methodological Answer : Yield optimization requires careful control of:
- Catalyst selection : FeCl or AlCl enhances electrophilic bromination efficiency .
- Solvent polarity : Polar aprotic solvents like DMF improve bromine activation .
- Temperature : Reactions performed at 60–80°C minimize side products (e.g., di-brominated byproducts) .
- Stoichiometry : A 1.2:1 molar ratio of brominating agent to substrate balances reactivity and cost .
Q. What strategies resolve contradictory data in biological activity studies of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to ensure reproducibility .
- Compound purity : Use HPLC (≥98% purity) to eliminate false positives from impurities .
- Structural analogs : Compare activity across derivatives (e.g., 3-bromo vs. 3-chloro) to isolate substituent-specific effects .
Q. How can computational methods predict the binding affinity of 3-bromo-5-phenyl-1H-pyrazolo[3,4-b]pyridine to kinase targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate interactions with ATP-binding pockets in kinases (e.g., CDK2). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .
- QSAR models : Correlate electronic properties (e.g., Hammett constants of substituents) with inhibitory activity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
- Solvent recovery : Implement distillation systems for DMF or THF reuse .
- Byproduct management : Optimize reaction time to minimize di-brominated byproducts, which complicate purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
